3-(4-(Piperazin-1-yl)phenoxy)piperidine-2,6-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(Piperazin-1-yl)phenoxy)piperidine-2,6-dione hydrochloride is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a piperazine ring attached to a phenoxy group, and a piperidine-2,6-dione moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Piperazin-1-yl)phenoxy)piperidine-2,6-dione hydrochloride typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Attachment of the Phenoxy Group: The phenoxy group is introduced via nucleophilic substitution reactions, where a phenol derivative reacts with a suitable leaving group on the piperazine ring.
Formation of Piperidine-2,6-dione: The piperidine-2,6-dione moiety is synthesized through cyclization reactions involving appropriate precursors.
Final Coupling and Hydrochloride Formation: The final step involves coupling the piperazine-phenoxy intermediate with the piperidine-2,6-dione moiety, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(4-(Piperazin-1-yl)phenoxy)piperidine-2,6-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phenoxy group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated phenols, alkyl halides, and other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(4-(Piperazin-1-yl)phenoxy)piperidine-2,6-dione hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-(Piperazin-1-yl)phenoxy)piperidine-2,6-dione hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to proteins and enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, apoptosis, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(4-(Piperazin-1-yl)phenoxy)piperidine-2,6-dione hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a piperazine ring, phenoxy group, and piperidine-2,6-dione moiety makes it a versatile compound for various applications .
Properties
Molecular Formula |
C15H20ClN3O3 |
---|---|
Molecular Weight |
325.79 g/mol |
IUPAC Name |
3-(4-piperazin-1-ylphenoxy)piperidine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C15H19N3O3.ClH/c19-14-6-5-13(15(20)17-14)21-12-3-1-11(2-4-12)18-9-7-16-8-10-18;/h1-4,13,16H,5-10H2,(H,17,19,20);1H |
InChI Key |
ABBSZRHCTOWBRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1OC2=CC=C(C=C2)N3CCNCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.